4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde

Description

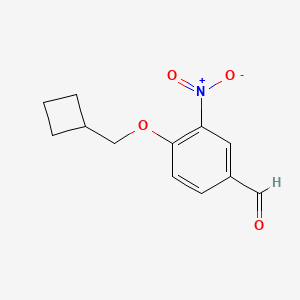

4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted with a cyclobutylmethoxy group at the 4-position and a nitro group at the 3-position. Its molecular formula is C₁₂H₁₃NO₄ (molecular weight: 235.24 g/mol). The cyclobutylmethoxy group introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(cyclobutylmethoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-7-10-4-5-12(11(6-10)13(15)16)17-8-9-2-1-3-9/h4-7,9H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWDDMYUUBFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde typically involves the nitration of 4-(Cyclobutylmethoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-(Cyclobutylmethoxy)-3-aminobenzaldehyde.

Oxidation: 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde with key analogs:

Key Observations :

- Electronic Effects : The electron-withdrawing nitro group at the 3-position enhances the electrophilicity of the aldehyde group, facilitating condensation reactions (e.g., Schiff base formation) .

- Solubility : Bulky substituents like cyclobutylmethoxy or 2-ethylcyclohexyloxy likely decrease aqueous solubility compared to simpler analogs (e.g., 4-methyl-3-nitrobenzaldehyde) .

Reactivity in Condensation and Cyclization Reactions

- Schiff Base Formation: 3-Nitrobenzaldehyde derivatives (e.g., 4-(3-chlorophenoxy)-3-nitrobenzaldehyde) react efficiently with amines to form Schiff bases, which exhibit antimicrobial activity against Acinetobacter calcoaceticus . The cyclobutylmethoxy group may sterically hinder imine formation compared to less bulky analogs (e.g., 4-methoxy-3-nitrobenzaldehyde) .

- Cyclization Reactions: Derivatives like 4-[4-(benzylidene-amino)phenylamino]-3-nitrobenzopyran-2-ones undergo cyclization with thioacetic acid to yield azetidin-2-ones, which show antimicrobial activity . The cyclobutylmethoxy group’s rigidity could influence the stereochemical outcome of such reactions.

Spectral and Crystallographic Data

- NMR Shifts :

- Crystallography: 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde exhibits strong π-π stacking interactions (interplanar distance: 3.54 Å), stabilizing its crystal lattice . The cyclobutylmethoxy analog likely adopts distinct packing modes due to its non-planar substituent.

Biological Activity

4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a cyclobutylmethoxy group and a nitro group on a benzaldehyde core, allows it to interact with biological systems in distinct ways. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{13}N_{1}O_{3}

- Molecular Weight : 235.24 g/mol

- Structure : The compound features a benzaldehyde moiety substituted with a cyclobutylmethoxy group and a nitro group at the meta position.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes due to the presence of its aldehyde and nitro groups. The aldehyde can undergo nucleophilic attack, leading to the formation of stable adducts with amino acids such as cysteine and lysine. This interaction can modulate enzyme activity and influence various biochemical pathways.

Key Mechanistic Insights:

- Covalent Bond Formation : The aldehyde group reacts with nucleophiles, potentially altering enzyme function.

- Redox Activity : The nitro group may participate in redox reactions, contributing to oxidative stress or signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6 when administered during induced inflammation.

Cytotoxicity

In cancer research, the cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate that it induces apoptosis in human breast cancer cells (MCF-7) through the intrinsic apoptotic pathway.

Case Studies

-

Study on Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-substituted benzaldehydes, including this compound. Results confirmed significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development. -

Anti-inflammatory Research :

In a controlled experiment involving murine models, researchers assessed the anti-inflammatory effects of the compound by measuring cytokine levels post-treatment. The findings indicated a substantial decrease in inflammatory cytokines compared to control groups, highlighting its therapeutic potential in inflammatory diseases. -

Cytotoxicity Assessment :

A study conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations above 10 µM, with notable effects on MCF-7 cells leading to increased apoptosis rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.